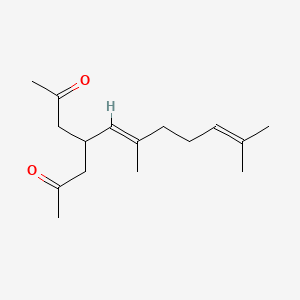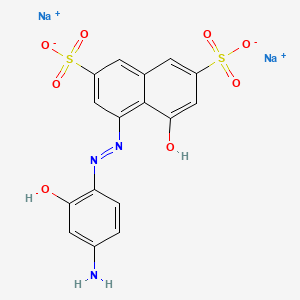
Disodium 4-((4-amino-2-hydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DISODIUM 4-[(4-AMINO-2-HYDROXYPHENYL)AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE is a synthetic azo dye. It is known for its vibrant color properties and is widely used in various industrial applications, including textiles and inks. This compound is part of the larger class of diazo compounds, which are characterized by their nitrogen-nitrogen double bond.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DISODIUM 4-[(4-AMINO-2-HYDROXYPHENYL)AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-2-hydroxyphenylamine under acidic conditions to form the diazonium salt. This intermediate is then coupled with 5-hydroxynaphthalene-2,7-disulfonic acid under alkaline conditions to yield the final azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
化学反応の分析
Types of Reactions
DISODIUM 4-[(4-AMINO-2-HYDROXYPHENYL)AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo bond typically yields aromatic amines, while oxidation can produce various quinones and other oxidized derivatives.
科学的研究の応用
DISODIUM 4-[(4-AMINO-2-HYDROXYPHENYL)AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks
作用機序
The mechanism of action of DISODIUM 4-[(4-AMINO-2-HYDROXYPHENYL)AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE involves its interaction with various molecular targets. The azo bond can undergo cleavage under certain conditions, releasing aromatic amines that can interact with biological molecules. The compound’s vibrant color is due to the extensive conjugation in its structure, which allows it to absorb visible light .
類似化合物との比較
Similar Compounds
DISODIUM 4-AMINO-3,6-BIS[[4-[(2,4-DIAMINOPHENYL)AZO]PHENYL]AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE: Another azo dye with similar applications but different spectral properties.
DISODIUM 4-AMINO-3-[[4-[(2-AMINO-4-HYDROXYPHENYL)AZO]PHENYL]AZO]-5-HYDROXY-6-(PHENYLAZO)NAPHTHALENE-2,7-DISULFONATE: Known for its use in textile dyeing and as a biological stain.
Uniqueness
DISODIUM 4-[(4-AMINO-2-HYDROXYPHENYL)AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE is unique due to its specific absorption properties, making it particularly useful in applications requiring precise colorimetric measurements. Its stability and solubility in water also make it a preferred choice in various industrial processes .
特性
CAS番号 |
94236-87-0 |
|---|---|
分子式 |
C16H11N3Na2O8S2 |
分子量 |
483.4 g/mol |
IUPAC名 |
disodium;4-[(4-amino-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H13N3O8S2.2Na/c17-9-1-2-12(14(20)5-9)18-19-13-6-10(28(22,23)24)3-8-4-11(29(25,26)27)7-15(21)16(8)13;;/h1-7,20-21H,17H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChIキー |
ACWRIADXYIZUNS-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=C(C=C1N)O)N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


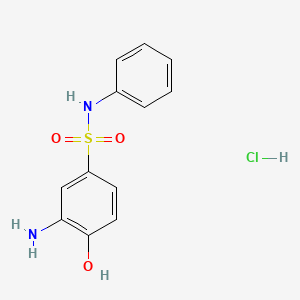
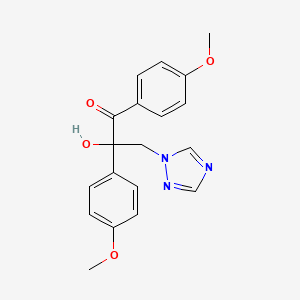
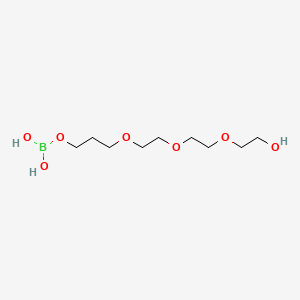

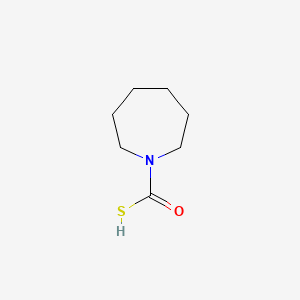

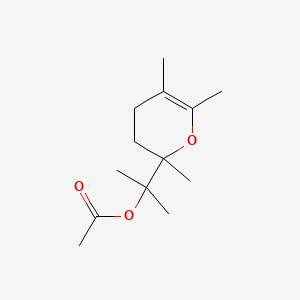
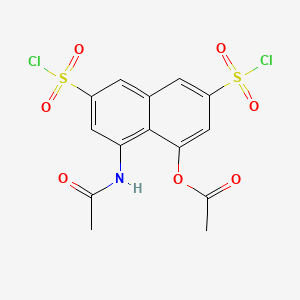
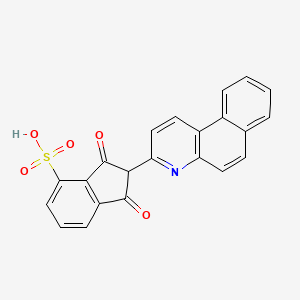
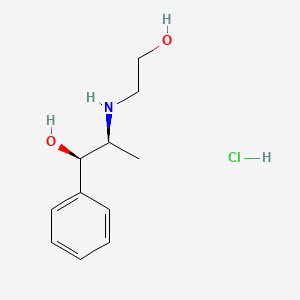
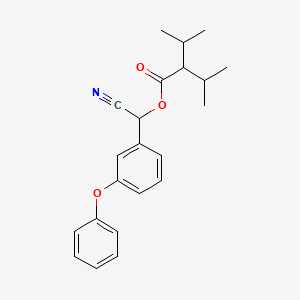
![Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride](/img/structure/B12685003.png)

